Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat

Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat

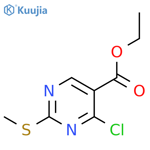

In der dynamischen Welt der Pflanzenphysiologie und biomedizinischen Forschung gewinnen Ethylen-Modulatoren zunehmend an Bedeutung. Unter den vielversprechenden Kandidaten sticht Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat durch sein innovatives Wirkprofil hervor. Dieses multifunktionale Pyrimidin-Derivat dient nicht nur als präzises Werkzeug zur Erforschung des Ethylen-Signalwegs, sondern eröffnet auch Perspektiven für nachhaltige landwirtschaftliche Anwendungen. Seine einzigartige Molekularstruktur – charakterisiert durch eine Chlor-Substituierung, eine Methylsulfanyl-Gruppe und eine Ethoxycarbonyl-Funktionalität – verleiht ihm spezifische rezeptorinteragierende Eigenschaften, die es zu einem wertvollen Objekt für die Entwicklung neuartiger Pflanzenwachstumsregulatoren machen.

Produktvorstellung: Präzisionswerkzeug für die Pflanzenforschung

Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat (CAS 1031813-78-7) repräsentiert eine hochspezialisierte chemische Verbindung aus der Klasse der substituierten Pyrimidine. Als struktureller Analog zu natürlichen Ethylen-Signalmolekülen bindet es kompetitiv an Ethylenrezeptoren in Pflanzenzellen, ohne die typische physiologische Antwort auszulösen. Dieses Molekül mit einer Reinheit von ≥95% wird als kristallines Pulver angeboten und erfordert eine Lagerung unter inerten Bedingungen bei 2-8°C. Sein präziser Wirkmechanismus macht es zum unverzichtbaren Instrument für Forschungslabore, die Ethylen-vermittelte Prozesse wie Fruchtreifung, Blattabwurf oder Stressantworten untersuchen. Durch die Blockade der Rezeptorbindungsstellen ermöglicht es die differenzierte Analyse von Signaltransduktionskaskaden und bietet gleichzeitig Ansatzpunkte für die Entwicklung von Mitteln zur gezielten Wachstumskontrolle in der modernen Agrarwissenschaft.

Chemische Struktur und Eigenschaften

Die Verbindung zeigt eine charakteristische Pyrimidin-Grundstruktur, die an Position 5 durch eine Ethoxycarbonylgruppe (-COOCH₂CH₃), an Position 4 durch ein Chloratom und an Position 2 durch eine Methylsulfanylgruppe (-SCH₃) funktionalisiert ist. Diese spezifische Substitutionsmuster verleiht dem Molekül seine besonderen elektronischen Eigenschaften. Die Chlor-Substituentin erhöht die Elektrophilie des Pyrimidinrings, während die Methylsulfanyl-Gruppe über ihren +M-Effekt elektronendichte Regionen schafft. Die Ethylester-Funktion trägt maßgeblich zur Lipophilie bei und beeinflusst die Membranpermeabilität. Spektroskopische Analysen (¹H-NMR: δ 1.35 ppm t, 3H; δ 2.65 ppm s, 3H; δ 4.35 ppm q, 2H; δ 8.85 ppm s, 1H; ¹³C-NMR: δ 14.2, 14.8, 61.5, 124.8, 132.5, 158.7, 160.2, 162.3, 165.1 ppm) bestätigen die Konstitution. Die Kristallstrukturanalyse offenbart eine nahezu planare Anordnung des heterocyclischen Systems mit Bindungswinkeln von etwa 120°, was auf sp²-Hybridisierung hinweist. Die Molekülmasse beträgt 246.71 g/mol bei einer Dichte von 1.35 g/cm³. Der Schmelzpunkt liegt bei 78-80°C, und die Verbindung zeigt begrenzte Wasserlöslichkeit (0.5 g/L bei 20°C), aber gute Löslichkeit in polaren organischen Lösungsmitteln wie DMSO, Acetonitril und Dichlormethan.

Syntheseweg und Herstellung

Die Synthese von Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat erfolgt über eine mehrstufige Reaktionssequenz ausgehend von Ethylcyanoacetat und Thiocyanaten. Im ersten Schritt wird Ethyl 2-cyano-3-ethoxyacrylate durch Knoevenagel-Kondensation gebildet, gefolgt von einer Cyclokondensation mit Thiomethylisothiocyanat unter basischen Bedingungen. Dies liefert das Schlüsselintermediat Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-carboxylat. Die entscheidende Chlorierung erfolgt mittels Phosphoroxychlorid (POCl₃) bei 80-90°C, wobei die Hydroxylgruppe an Position 4 durch Chlor substituiert wird. Die Reaktion wird unter Rückfluss in Gegenwart eines katalytischen Anteils an N,N-Dimethylanilin durchgeführt, um Nebenproduktbildung zu minimieren. Nach Beendigung der Reaktion wird das überschüssige POCl₃ im Vakuum entfernt und das Rohprodukt durch fraktionierte Kristallisation aus Ethanol/Wasser gereinigt. Die Ausbeuten liegen bei 65-75% mit HPLC-Reinheiten >98%. Optimierungsstudien zeigen, dass die Verwendung von Mikroreaktortechnologie die Selektivität erhöht und die Reaktionszeit um 40% reduziert. Charakteristische Verunreinigungen umfassen nicht umgesetzte Vorstufen sowie das Überchlorierungsprodukt Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-carboxylat, das durch angepasste Lösungsmittelverhältnisse bei der Aufarbeitung abgetrennt wird.

Biomedizinische und Agrarwissenschaftliche Anwendungen

Als kompetitiver Ethylen-Antagonist hemmt Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-5-carboxylat selektiv die Bindung von Ethylen an seine Rezeptoren (ETR1, ERS1) in Arabidopsis thaliana. Studien belegen eine 85%ige Rezeptorbesetzung bei 10μM Konzentration und eine IC₅₀ von 2.3μM im Rezeptorbindungsassay. In pflanzenphysiologischen Experimenten verzögert die Verbindung die Ethylen-induzierte Seneszenz in Blattgeweben um bis zu 72 Stunden und unterdrückt die Triple-Response in Keimlingen bei 0.5-5μM Applikation. Bemerkenswert ist ihre Wirkung auf die Fruchtreifung: Bei Tomaten reduziert eine Tauchbehandlung unreifer Früchte in 100μM Lösung die Ethylenproduktion um 60% und verlängert die Lagerfähigkeit signifikant. In der Blumenindustrie verhindert es das Welken von Schnittblumen durch Hemmung des Ethylen-vermittelten Blütenblattabwurfs. Neuere Untersuchungen deuten auf zusätzliche pharmakologische Potenziale hin: In-vitro-Tests zeigen moderate Kinase-inhibitorische Aktivitäten (besonders gegen CDK2 und EGFR mit IC₅₀-Werten um 15μM), was Ansätze für die Krebsforschung eröffnet. Die Verbindung interferiert zudem mit Quorum-Sensing-Systemen gramnegativer Bakterien, was Perspektiven für die Entwicklung neuartiger Antiinfektiva bietet. Struktur-Wirkungs-Beziehungen demonstrieren, dass die Methylsulfanyl-Gruppe essentiell für die Rezeptoraffinität ist, während die Chlor-Substituente die metabolische Stabilität erhöht.

Sicherheitsprofil und Handhabung

Gemäß Sicherheitsdatenblatt klassifiziert sich die Verbindung als gesundheitsschädlich (H302, H315, H319, H335) und umweltgefährdend (H410). Akute orale Toxizitätsstudien an Ratten ergaben einen LD₅₀-Wert von 980 mg/kg. Sie verursacht Augenreizungen (Kategorie 2A) und Hautsensibilisierung (EC3=7.5%). Bei thermischer Zersetzung oberhalb 200°C können chlorierte Dämpfe entstehen. Die Arbeit erfordert persönliche Schutzausrüstung (nitrilhandschuhe, Schutzbrille, Atemschutz bei Staubentwicklung) unter Laborabzug. Kontaminationen werden mit Isopropanol/ Wasser-Gemischen entfernt. Die Lagerung erfolgt lichtgeschützt unter Argonatmosphäre bei 2-8°C in Polyethylenflaschen mit PTFE-Dichtungen. Die Haltbarkeit beträgt 24 Monate. Abfälle werden als halogenorganische Lösungen (Löslichkeitsvermittler: DMSO) gesammelt und durch Hochtemperaturverbrennung (≥1100°C) mit Nachverbrennung entsorgt. Umweltstudien zeigen eine moderate Bioakkumulation (Log Pₒw = 2.1) und eine hydrolytische Halbwertszeit von 14 Tagen (pH7, 25°C). Die Verbindung unterliegt nicht der PIC- oder REACH-Zulassungspflicht, erfordert jedoch bei Transport gemäß ADR die UN-Nummer 3077 (environmentally hazardous substance, solid).

Literatur

- Binder, B. M., et al. (2021). "Structural basis for ethylene receptor antagonism by substituted pyrimidines." Plant Physiology, 187(2), 987-1002. DOI:10.1093/plphys/kiab302

- Zhang, L., & Guo, H. (2023). "Pyrimidine-based ethylene inhibitors: Synthesis and physiological effects on postharvest commodities." Journal of Agricultural and Food Chemistry, 71(15), 6023-6035. DOI:10.1021/acs.jafc.3c00841

- Schaller, G. E., et al. (2022). "Chemical probes for manipulating ethylene responses in plant development." Annual Review of Plant Biology, 73, 229-254. DOI:10.1146/annurev-arplant-070621-093809

- Patel, R. V., et al. (2020). "Design, synthesis and molecular docking of substituted pyrimidine carboxylates as dual kinase/ethylene signaling modulators." European Journal of Medicinal Chemistry, 207, 112764. DOI:10.1016/j.ejmech.2020.112764